Product packaging for Quinolin-5-ylcarbamic acid(Cat. No.:CAS No. 856086-93-6)

Quinolin-5-ylcarbamic acid

Cat. No.: B11904039
CAS No.: 856086-93-6
M. Wt: 188.18 g/mol
InChI Key: HNLOHFMBRCFDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinolin-5-ylcarbamic acid is a valuable chemical intermediate in medicinal chemistry, central to the synthesis of novel quinoline-O-carbamate derivatives investigated as multi-target therapeutic agents. These compounds are rationally designed based on the Multi-Target-Directed Ligands (MTDLs) strategy for complex neurodegenerative conditions like Alzheimer's disease (AD) . The quinoline scaffold is a privileged structure in drug discovery, known for yielding compounds with diverse biological activities . When functionalized with a carbamate group, this core structure can exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in the cholinergic hypothesis of AD . Research indicates that such hybrids demonstrate a promising pharmacological profile beyond cholinesterase inhibition, including significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like IL-6 and IL-1β, and nitric oxide (NO) . Furthermore, lead compounds in this class have shown notable neuroprotective effects against Aβ 25-35 -induced neuronal injury and can improve cognitive deficits in experimental AD models, such as by increasing acetylcholine levels in an AlCl 3 -induced zebrafish model . This combination of mechanisms—addressing cholinergic deficit, neuroinflammation, and oxidative stress—makes derivatives of this compound compelling candidates for the development of next-generation, disease-modifying AD therapies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B11904039 Quinolin-5-ylcarbamic acid CAS No. 856086-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856086-93-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

quinolin-5-ylcarbamic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,(H,13,14)

InChI Key

HNLOHFMBRCFDBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of Quinolin 5 Ylcarbamic Acid

Reactivity of the Carbamate (B1207046) Moiety

The carbamate group (-NH-C(=O)OH) is a key functional group that exhibits reactivity at its carbonyl center and is susceptible to hydrolysis and transcarbamoylation reactions.

Nucleophilic Attack on Carbonyl Centers

The carbonyl carbon within the carbamate moiety of Quinolin-5-ylcarbamic acid is electrophilic and serves as a site for nucleophilic attack. This reactivity is analogous to that observed in other carbamate-containing compounds, such as N-hydroxysuccinimide (NHS) esters used in bioconjugation. smolecule.com Nucleophiles, such as amines or alcohols, can attack the carbonyl group. smolecule.com This reaction can lead to the formation of new amide or ester linkages, respectively, demonstrating the compound's potential as an intermediate in the synthesis of more complex molecules. smolecule.com

Hydrolytic Pathways and Stability

Carbamic acids are often unstable and can undergo hydrolysis, particularly in the presence of water. smolecule.com Under acidic or basic conditions, the hydrolysis of this compound is expected to yield 5-aminoquinoline (B19350) and carbon dioxide. smolecule.comlibretexts.org This reaction is a key consideration in its handling and storage. The stability of the carbamate is influenced by the pH of the environment. In biological systems, the reversible formation of carbamic acids from the reaction of carbon dioxide with the amino groups of proteins, such as hemoglobin, is a known process. nih.gov The hydrolysis of the carbamate group is a critical pathway that can be either a degradation route or a planned deprotection step in a synthetic sequence. libretexts.org

Table 1: General Hydrolysis of this compound

Condition Reactants Products

Transcarbamoylation Reactions

Transcarbamoylation is a reaction involving the transfer of the carbamoyl (B1232498) group from this compound to another nucleophile, such as an alcohol or an amine. This process allows for the formation of different carbamates, ureas, or urethanes. While traditional chemical methods for transcarbamoylation often require harsh conditions like the use of strong Lewis acids or highly alkaline environments, recent research has explored enzymatic pathways. digitellinc.com Biocatalytic transcarbamoylation has been shown to proceed under milder conditions with high conversion rates, offering a more sustainable and functional-group-tolerant alternative for derivatization. digitellinc.com

Reactivity of the Quinoline (B57606) Ring System

The quinoline ring is an aromatic system, but the presence of the electronegative nitrogen atom creates a distinction in reactivity between the benzene (B151609) (benzenoid) ring and the pyridine (B92270) (heterocyclic) ring. researchgate.netecorfan.org

Electrophilic Aromatic Substitution Reactions

In quinoline, electrophilic aromatic substitution (EAS) reactions preferentially occur on the more electron-rich benzenoid ring rather than the electron-deficient pyridine ring. gcwgandhinagar.comimperial.ac.ukuomustansiriyah.edu.iq The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. gcwgandhinagar.com Substitutions typically happen at positions C-5 and C-8. researchgate.netuomustansiriyah.edu.iquop.edu.pk

For this compound, the carbamate group at the C-5 position will direct further electrophilic substitution. The amino portion (-NH-) of the carbamate is an activating, ortho-, para-directing group, while the carboxylic acid portion is deactivating. The activating effect of the amino group generally dominates, directing incoming electrophiles to the C-6 and C-8 positions. Vigorous reaction conditions are often required for these substitutions on the quinoline core. uop.edu.pkslideshare.net

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Products Reference
Nitration Fuming HNO₃, H₂SO₄ 6-Nitrothis compound, 8-Nitrothis compound uomustansiriyah.edu.iquop.edu.pk

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoline ring occurs on the electron-deficient pyridine ring, primarily at the C-2 and C-4 positions. researchgate.netgcwgandhinagar.comnumberanalytics.comquora.com The presence of the carbamic acid group at C-5 on the benzenoid ring is not expected to significantly alter this inherent reactivity pattern. These reactions often require a good leaving group, though in some cases, a hydride ion can be displaced, as seen in the Chichibabin reaction. imperial.ac.uk

Table 3: Predicted Nucleophilic Aromatic Substitution Reactions

Reaction Reagents Major Products Reference
Amination (Chichibabin) Sodamide (NaNH₂) in liquid ammonia 2-Aminothis compound imperial.ac.ukuop.edu.pk
Hydroxylation Potassium hydroxide (B78521) (KOH) at high temp. 2-Hydroxythis compound uop.edu.pk

Oxidation and Reduction Pathways

The chemical behavior of this compound under oxidative and reductive conditions is primarily governed by the quinoline nucleus, a heterocyclic system susceptible to transformations at both its pyridine and benzene rings. The carbamic acid moiety, while generally stable, can influence the reactivity and regioselectivity of these transformations.

Oxidation: The quinoline ring system in this compound is susceptible to oxidation, particularly at the electron-rich nitrogen atom of the pyridine ring. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, readily affords the corresponding N-oxide. This transformation introduces a new functional group that can significantly alter the electronic properties and subsequent reactivity of the heterocyclic core. The formation of quinoline-5-ylcarbamic acid 1-oxide proceeds cleanly under controlled conditions, leaving the carbamic acid group intact. More aggressive oxidation conditions, employing agents like potassium permanganate (B83412) or ozonolysis, can lead to the cleavage of the aromatic rings, resulting in complex mixtures of degradation products and are generally not synthetically useful for targeted derivatization.

Reduction: The reduction of this compound predominantly targets the pyridine portion of the quinoline system. Catalytic hydrogenation is the most common and effective method for this transformation. Using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂, Adam's catalyst) under a hydrogen atmosphere selectively reduces the 1,2,3,4-positions of the quinoline ring. This reaction yields 1,2,3,4-tetrahydrothis compound. The carbamic acid functional group at the 5-position is stable under these conditions and does not undergo reduction. This selective hydrogenation is a valuable pathway for accessing saturated heterocyclic scaffolds while preserving the key carbamate functionality. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce the aromatic quinoline ring.

Interactive Table 1: Summary of Oxidation and Reduction Reactions
Reaction TypeReagent(s)ConditionsMajor ProductNotes
Oxidation m-CPBA or H₂O₂/AcOHRoom Temperature, CH₂Cl₂Quinoline-5-ylcarbamic acid 1-oxideSelective N-oxidation of the quinoline nitrogen.
Reduction H₂ (1-5 atm), Pd/C or PtO₂Room Temperature, EtOH/AcOH1,2,3,4-Tetrahydrothis compoundSelective hydrogenation of the pyridine ring.

Cyclization and Rearrangement Reactions Involving the Quinoline-Carbamate Structure

The unique spatial arrangement of the carbamic acid group relative to the quinoline ring system in this compound enables a variety of intramolecular reactions, including thermal decomposition, cyclization, and potential rearrangements. These transformations are of significant interest for the synthesis of novel polycyclic heterocyclic systems.

Thermal Decomposition: Carbamic acids are known to be thermally labile. Upon heating, this compound readily undergoes decarboxylation. This process involves the loss of carbon dioxide to regenerate the parent amine, 5-aminoquinoline. This reaction is often facile and can occur even at moderate temperatures, representing a primary consideration in the handling and reaction design involving this compound.

Intramolecular Cyclization: The peri-positioning of the carbamate group relative to the C4-H of the quinoline ring provides a unique opportunity for intramolecular cyclization. In the presence of strong dehydrating acids, such as polyphosphoric acid (PPA) or Eaton's reagent, an intramolecular electrophilic acylation can be induced. It is proposed that the carbamic acid is protonated, loses water to form an acylium-like intermediate (or a related activated species), which then attacks the electron-rich C4 position of the quinoline ring. This electrophilic aromatic substitution reaction results in the formation of a new five-membered ring, yielding a tricyclic lactam structure. The product of this acid-catalyzed cyclization is identified as pyrrolo[3,2,1-ij]quinolin-4-one. This reaction provides a direct route to a rigid, planar tricyclic core from the this compound precursor.

Rearrangement Pathways: While direct rearrangement of the parent carbamic acid is not commonly observed, its derivatives can be precursors for classical rearrangement reactions. For instance, conversion of the carbamic acid to an acyl azide (B81097) followed by thermal or photochemical treatment could initiate a Curtius rearrangement. This would proceed through a quinolin-5-yl isocyanate intermediate, which is a highly reactive species that can be trapped with various nucleophiles to generate ureas, carbamates, or other derivatives. This pathway, while indirect, leverages the carbamate structure to access a different class of functionalized quinolines.

Interactive Table 2: Summary of Cyclization and Decomposition Reactions
Reaction TypeReagent(s) / ConditionsProposed Intermediate(s)Final Product(s)Notes
Thermal Decomposition Heat (e.g., >100 °C)N/A (concerted or stepwise loss of CO₂)5-Aminoquinoline, Carbon dioxideFacile decarboxylation to the parent amine.
Intramolecular Cyclization Polyphosphoric Acid (PPA), HeatAcylium ion equivalentPyrrolo[3,2,1-ij]quinolin-4-oneAcid-catalyzed intramolecular electrophilic acylation.
Rearrangement (via derivative) 1. Acyl azide formation2. Heat (Δ)Quinolin-5-yl isocyanateTrapped adducts (e.g., ureas, carbamates)Curtius rearrangement of a derivative, not the parent acid.

Structure Activity Relationship Sar Investigations of Quinoline Carbamic Acid Derivatives

Influence of Substituent Effects on the Quinoline (B57606) Ring (e.g., C-1, C-4, C-5, C-6, C-7, C-8 positions)

The nature and position of substituents on the quinoline ring are critical determinants of biological activity. researchgate.net The heterocyclic nitrogen-containing skeleton is fundamental, but its properties can be significantly altered by modifying the functional groups around the core structure. researchgate.net

C-2 Position: SAR studies on inhibitors of L1210 dihydroorotate (B8406146) dehydrogenase revealed that bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition. nih.gov

C-4 Position: This position often requires specific functionalities for activity. For instance, in a class of dihydroorotate dehydrogenase inhibitors, a carboxylic acid group at the C-4 position was found to be a strict requirement. nih.gov In other studies on PDE5 inhibitors, a secondary amine at the C-4 position was identified as crucial for inhibitory activity. hzdr.de

C-5 Position: The substitution at the C-5 position can have a significant impact. In the development of antileishmanial agents, the introduction of a fluoro atom at C-5, in combination with a 6-chloro substituent, led to a considerable loss of activity. mdpi.com Conversely, certain ring-substituted-2-quinolinecarboxylic acid esters, such as methyl 4,5-dicyclopentyl-2-quinolinecarboxylate, have demonstrated excellent antimycobacterial activity. nih.gov

C-6 Position: The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance the antibacterial activity of quinoline compounds. orientjchem.org For antileishmanial quinoline derivatives, the presence of a 6-Cl atom generally results in higher activity compared to unsubstituted analogues. mdpi.com The effect of a 6-nitro group, however, can be dependent on the other substitution patterns on the molecule. nih.gov

C-7 Position: Substitutions at this position are also influential. The presence of a hydroxyl or methoxy (B1213986) group at C-7 on the quinoline ring can improve a compound's antitumor activity. orientjchem.org However, the influence of a 7-fluoro atom can be highly dependent on the nature of other groups, such as a 4-aryl substituent. mdpi.com Combining a 7-fluoro with a 6-chloro substituent resulted in a marked decrease in antileishmanial activity. mdpi.com

C-8 Position: Modifications at the C-8 position are highly context-dependent. For a series of thiazolo[4,5-c]quinolines acting as TLR8 agonists, virtually all modifications at C-8 led to a loss of agonistic activity. nih.gov In contrast, 8-hydroxy quinoline derivatives are recognized as promising multifunctional agents for conditions like Alzheimer's disease. nih.gov

The following table summarizes the observed effects of various substituents on the quinoline ring based on published research findings.

PositionSubstituentObserved EffectBiological ContextCitation
C-2 Bulky, hydrophobic groupsNecessary for activityDihydroorotate dehydrogenase inhibition nih.gov
C-4 Carboxylic acidStrict requirement for activityDihydroorotate dehydrogenase inhibition nih.gov
C-4 Secondary amineCrucial for activityPDE5 inhibition hzdr.de
C-5 Fluoro (with 6-Cl)Loss of activityAntileishmanial mdpi.com
C-6 FluoroEnhanced activityAntibacterial orientjchem.org
C-6 ChloroIncreased activityAntileishmanial mdpi.com
C-7 Hydroxyl or MethoxyImproved activityAntitumor orientjchem.org
C-8 Various modificationsAbrogation of activityTLR8 agonism nih.gov
C-8 HydroxyBasis for promising multifunctional agentsNeuroprotection nih.gov

Structural Features of the Carbamate (B1207046) Group Critical for Activity

The carbamate group is a key structural motif in many bioactive compounds and often functions as a pharmacophore. nih.govacs.org Its utility in drug design stems from its chemical stability and ability to permeate cell membranes. acs.orgnih.gov The carbamate functionality can modulate interactions with biological targets through hydrogen bonding via its carboxyl group and the backbone NH. nih.gov Furthermore, the delocalization of nonbonded electrons from the nitrogen to the carboxyl moiety imposes a degree of conformational restriction, which can be crucial for binding to a target enzyme or receptor. acs.orgnih.gov In some classes of inhibitors, the carbamic group is deemed essential for biological activity. acs.org For example, rivastigmine, an approved drug for Alzheimer's disease, is a carbamate derivative that acts as a dual cholinesterase inhibitor, with the carbamate moiety being its key pharmacophore. nih.gov

Role of Linker Length and Flexibility in Molecular Recognition

In hybrid molecules where the quinoline-carbamic acid scaffold is connected to another pharmacophore, the linker's characteristics play a pivotal role in molecular recognition.

The length and flexibility of an alkyl linker can significantly affect a compound's affinity and activity. nih.govmdpi.com For a series of triazino indole-quinoline hybrids designed as antileishmanial agents, derivatives with short (two-carbon) linkers between the pharmacophores were the most suitable, exhibiting high activity and selectivity. mdpi.comnih.gov Increasing the carbon chain length in this series led to increased toxicity. mdpi.comnih.gov

In contrast, for other targets, longer linkers may be optimal. In a study of tacrine-Trolox hybrids, a linker of three or six carbon units proved to be the ideal length for inhibiting human acetylcholinesterase (hAChE). nih.gov An extended alkyl chain can increase the "flexibility" of a molecule, potentially allowing for a better fit within the active center of an enzyme. mdpi.com However, in some cases, elongating the linker can also drastically reduce affinity for the target receptor. nih.gov

The following table illustrates the impact of linker length on the inhibitory activity of different quinoline-based derivatives.

Compound SeriesTargetOptimal Linker LengthEffect of Altering LengthCitation
Triazino indole-quinoline hybridsLeishmania donovani2 carbonsIncreased length led to increased toxicity mdpi.comnih.gov
Tacrine-Trolox hybridsHuman Acetylcholinesterase (hAChE)3 or 6 carbonsLonger or shorter linkers were less effective nih.gov
Piperidine-pyrazolopyrimidinone hybridsPDE9A4 atomsActivity decreased with 3- or 5-atom linkers nih.gov
8-Hydroxyquinoline GlycoconjugatesTyrosinase4 carbonsShorter linkers showed lower inhibition mdpi.com

Impact of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence biological activity. cymitquimica.comontosight.ai Different stereoisomers of the same compound can exhibit distinct biological effects, often indicating that they interact with their biological targets through different mechanisms. sci-hub.se The specific spatial configuration at chiral centers is crucial for predicting a compound's physical, chemical, and biological properties. ontosight.ai For instance, in a study of quinoline derivatives with a substituted piperazine (B1678402) ring, it was found that substitutions at the 3-position of the piperazine ring had a significant and stereospecific beneficial effect on affinity and potency for the alpha(2C)-adrenoceptor. researchgate.net This highlights that the precise 3D shape of a molecule is essential for optimal interaction with its target.

Identification of Pharmacophoric Elements through SAR Studies

Through comprehensive SAR studies, key pharmacophoric elements of quinoline derivatives have been identified for various biological targets. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

For quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, SAR studies identified three principal pharmacophoric regions:

A bulky, hydrophobic substituent at the C-2 position. nih.gov

A mandatory carboxylic acid (or its salt) at the C-4 position. nih.gov

Specific substitution patterns on the benzo portion of the quinoline ring. nih.gov

In the context of Alzheimer's disease, the carbamate moiety itself is a known pharmacophore for inhibiting cholinesterases. nih.gov For antimalarial quinoline drugs, a basic nitrogen atom within the quinoline ring is a critical pharmacophoric feature. orientjchem.org For HIV-1 integrase inhibitors, a pharmacophore model based on the quinoline-3-carboxylic acid scaffold has been developed, highlighting the specific spatial arrangement of features required for activity. mdpi.com These studies allow medicinal chemists to design new molecules that retain the essential pharmacophoric elements while optimizing other properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Quinolin-5-ylcarbamic acid. arabjchem.orgrsc.org These methods allow for the determination of key parameters that govern the molecule's reactivity and stability.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ajchem-a.comnih.gov A smaller gap generally suggests higher reactivity. ajchem-a.com For quinoline (B57606) derivatives, the HOMO and LUMO distributions can be spread across different parts of the molecule, influencing their interaction with other molecules. researchgate.net For instance, in some derivatized quinolines, the HOMO may be delocalized over a triazole and phenyl ring, while the LUMO is localized on the quinoline moiety. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Quinoline Derivatives

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability ajchem-a.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability ajchem-a.com
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO Reflects chemical reactivity and stability irjweb.comajchem-a.com
Chemical Hardness (η) Resistance to change in electron distribution Related to the HOMO-LUMO gap irjweb.com
Chemical Potential (µ) Negative of electronegativity Describes the escaping tendency of electrons irjweb.com

| Electrophilicity Index (ω) | Measure of electrophilic power | Predicts the ability to accept electrons irjweb.com |

This table presents a generalized overview of parameters commonly calculated for quinoline derivatives. Specific values for this compound would require dedicated DFT calculations.

Natural Bond Order (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution within the molecule, revealing the nature of chemical bonds and intermolecular interactions. It can identify key donor-acceptor interactions that contribute to the stability of the molecule. This analysis is valuable for understanding how this compound might interact with its environment, including solvent molecules and biological receptors.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a dynamic view of this compound, exploring its conformational flexibility over time. uiuc.edufrontiersin.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing trajectories that reveal the accessible conformations and the energy barriers between them.

By simulating the molecule in different environments (e.g., in a vacuum, in water, or near a biological membrane), researchers can understand how its shape and flexibility are influenced by its surroundings. biorxiv.org This is particularly important for predicting how the molecule might bind to a receptor, as both the ligand and the protein can undergo conformational changes upon binding. diva-portal.org For quinoline-based structures, MD simulations have been used to assess their potential as enzyme inhibitors by examining their dynamic behavior and interactions within the active site. nih.gov The analysis of these simulations can reveal conformational stability, residue flexibility, and solvent accessible surface area. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.govtubitak.gov.tr This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netresearchgate.net

For this compound, docking studies can identify potential biological targets and predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. nih.gov Quinoline derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various enzymes, including HIV reverse transcriptase and cyclooxygenase (COX) enzymes. nih.govrjptonline.org These studies have shown that specific substitutions on the quinoline scaffold can significantly influence the binding mode and affinity. nih.gov For example, docking studies on quinoline derivatives have revealed key hydrogen bonding and π-interactions with conserved amino acid residues in the target protein's active site. nih.gov

Table 2: Key Aspects of Molecular Docking Studies

Aspect Description
Binding Affinity A measure of the strength of the interaction between the ligand and the target, often expressed as a docking score. rjptonline.org
Binding Mode The specific orientation and conformation of the ligand within the binding site.
Key Interactions Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, etc. nih.gov

| Target Validation | Helps to validate a potential biological target for a given compound. |

This table outlines the general information obtained from molecular docking studies.

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. diva-portal.orgnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathway. mdpi.commdpi.com

This approach is valuable for understanding the synthesis of this compound and its derivatives, as well as their potential metabolic fate. physchemres.org For example, DFT calculations can be used to study the thermodynamics and kinetics of different reaction steps, providing insights that can help optimize reaction conditions. nih.gov Computational studies on related heterocyclic systems have been used to explore catalytic mechanisms and rationalize selectivities in enzymatic reactions. frontiersin.org

In Silico Prediction of Molecular Bioavailability Factors

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, which are crucial for their bioavailability. mdpi.comscielo.bruq.edu.au These predictions help to identify potential liabilities early in the drug discovery process. mdpi.com

Lipophilicity and Distribution Coefficient: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a molecule's ability to cross biological membranes. nih.govchromatographyonline.com The distribution coefficient (logD) is particularly relevant as it takes into account the ionization state of the molecule at a given pH. acdlabs.comnih.govconicet.gov.ar Various computational methods, including those based on quantitative structure-activity relationships (QSAR), can predict these values. nih.govmdpi.com For quinoline derivatives, the introduction of different functional groups can significantly alter their lipophilicity. nih.gov

Table 3: Predicted Physicochemical and Bioavailability Properties

Property Predicted Value/Range Significance
Molecular Weight Varies based on specific derivative Influences diffusion and transport
logP (Lipophilicity) Varies Affects membrane permeability and solubility nih.gov
logD (Distribution Coefficient) pH-dependent More accurate measure of lipophilicity at physiological pH acdlabs.com
Aqueous Solubility Varies Crucial for absorption
Number of H-bond Donors/Acceptors Varies Influences solubility and receptor binding

| Polar Surface Area (PSA) | Varies | Correlates with membrane permeability |

The values in this table are general and would need to be specifically calculated for this compound.

These computational predictions, while not a substitute for experimental data, provide valuable guidance for prioritizing compounds and designing new derivatives with improved bioavailability profiles. diva-portal.org

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of Quinolin-5-ylcarbamic acid. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Proton NMR (¹H NMR) reveals the number of different types of protons and their connectivity. For this compound, the spectrum is characterized by signals in the aromatic region corresponding to the quinoline (B57606) ring protons and distinct signals for the carbamic acid protons. The protons on the quinoline ring (H2, H3, H4, H6, H7, H8) typically appear as a complex set of multiplets between 7.0 and 9.0 ppm. The protons adjacent to the heterocyclic nitrogen atom (H2 and H8) are generally the most deshielded and appear furthest downfield. The proton of the amine (N-H) and the carboxylic acid (O-H) groups appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The acidic proton can be confirmed by its disappearance upon D₂O exchange.

Table 1. Hypothetical ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz).
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.50br s1H-COOH
9.85br s1H-NH-
8.85dd1HH-2
8.40d1HH-4
8.10d1HH-8
7.75t1HH-7
7.60dd1H1H
7.50d1HH-6

¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. This compound is expected to show 10 distinct carbon signals: nine for the quinoline ring and one for the carbonyl carbon of the carbamic acid group. The carbonyl carbon is highly deshielded and typically appears above 160 ppm. The nine aromatic carbons resonate in the 110-150 ppm range. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Table 2. Hypothetical ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz).
Chemical Shift (δ, ppm)Assignment
168.5-NCOOH
150.2C-2
148.1C-8a
138.0C-4
135.5C-5
130.1C-7
128.9C-4a
125.4C-8
122.0C-3
118.6C-6

2D NMR Techniques Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals.

COSY: Establishes ¹H-¹H spin-spin coupling correlations, helping to trace the connectivity of protons within the quinoline ring.

HSQC: Correlates each proton signal with its directly attached carbon atom.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₀H₈N₂O₂).

The molecular weight of this compound is 188.18 g/mol . In electrospray ionization (ESI), it is typically observed as the protonated molecule [M+H]⁺ at m/z 189.0658 or the deprotonated molecule [M-H]⁻ at m/z 187.0516.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. A characteristic and dominant fragmentation pathway for this compound is the facile loss of carbon dioxide (CO₂, 44.01 Da) due to the inherent instability of the carbamic acid moiety. This decarboxylation leads to the formation of a protonated 5-aminoquinoline (B19350) ion at m/z 145.0760. Further fragmentation of the quinoline ring can also be observed.

Table 3. Key Mass Spectrometry Fragments for this compound.
m/z (Calculated)IonProposed Structure / Loss
189.0658[M+H]⁺Protonated parent molecule
145.0760[M+H - CO₂]⁺Loss of carbon dioxide, forming protonated 5-aminoquinoline
118.0597[C₈H₆N]⁺Further fragmentation, e.g., loss of HCN from the aminoquinoline fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

A broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid group.

A medium-intensity N-H stretching vibration around 3400-3300 cm⁻¹, which may overlap with the O-H band.

A strong, sharp C=O stretching absorption, typically found between 1720-1680 cm⁻¹, confirming the presence of the carbonyl group.

Multiple sharp peaks in the 1650-1450 cm⁻¹ region corresponding to the C=C and C=N aromatic ring stretches of the quinoline system.

An N-H bending vibration around 1600-1550 cm⁻¹.

Table 4. Characteristic IR Absorption Frequencies for this compound.
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400–3300N-H StretchAmine (-NH)
3300–2500O-H Stretch (broad)Carboxylic Acid (-COOH)
1720–1680C=O Stretch (strong)Carbonyl (Carbamic Acid)
1650–1450C=C / C=N StretchQuinoline Aromatic Ring
1600–1550N-H BendAmine (-NH)
1350–1200C-N StretchAromatic Amine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, RP-HPLC, TLC)

Chromatographic methods are essential for separating this compound from starting materials, by-products, and degradation products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) is the most common method for the analysis of quinoline-carbamate compounds. A typical system utilizes a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., Acetonitrile (B52724) or Methanol) and an aqueous buffer. An acid modifier, such as Formic acid or Trifluoroacetic acid (TFA), is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of acidic and basic functional groups. Detection is typically performed using a UV detector set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm or 315 nm). The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring the progress of a reaction or for a quick assessment of purity. A sample is spotted on a silica (B1680970) gel plate (stationary phase), which is then developed in a chamber containing a suitable solvent system (mobile phase), such as a mixture of Ethyl acetate (B1210297) and Hexane. The separated spots are visualized under a UV lamp (typically at 254 nm), where the quinoline ring will appear as a dark spot on a fluorescent background. The retention factor (Rf) value is calculated to characterize the compound in that specific solvent system.

Development and Validation of Analytical Methods for Quinoline-Carbamate Compounds

For applications in regulated environments, analytical methods used for the analysis of this compound and its derivatives must be formally developed and validated. Method validation ensures that the analytical procedure is suitable for its intended purpose. For an HPLC method, validation typically involves assessing the following parameters according to international guidelines (e.g., ICH):

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a correlation coefficient (r²) value > 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

Spectrophotometric Techniques for Characterization

UV-Visible (UV-Vis) spectrophotometry is a straightforward technique used for the characterization and quantification of compounds containing chromophores. The extended π-conjugated system of the quinoline ring in this compound makes it a strong absorber of UV radiation.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows distinct absorption maxima (λ_max). The spectrum is expected to exhibit multiple bands characteristic of the quinoline nucleus, often a high-energy band below 250 nm and one or more lower-energy bands above 300 nm. These λ_max values are characteristic of the compound and can be used for identification purposes. Furthermore, according to the Beer-Lambert law, the absorbance at a specific λ_max is directly proportional to the concentration of the compound in solution, making UV-Vis spectrophotometry a simple and effective method for quantitative analysis of pure samples.

Table of Mentioned Compounds

Compound Name
This compound
5-aminoquinoline
Acetonitrile
Methanol
Formic acid
Trifluoroacetic acid (TFA)
Ethyl acetate

Mechanistic Insights into Biological Activities Excluding Clinical Human Trials

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

Derivatives of quinolin-5-ylcarbamic acid have demonstrated notable antimicrobial properties. Certain synthesized compounds have been effective against a range of bacterial and fungal strains. For instance, studies on N-(substituted phenyl)-N'-(quinolin-5-yl)ureas and thioureas have shown that these molecules possess significant antibacterial and antifungal potential. The mechanism of action is believed to involve the disruption of microbial cellular processes. The presence of a thiourea (B124793) or urea (B33335) moiety linked to the quinoline (B57606) ring is a key structural feature for this activity.

Specifically, compounds incorporating a thiourea group have exhibited potent activity against various pathogens. The introduction of different substituents on the phenyl ring allows for the modulation of this antimicrobial efficacy. For example, the presence of electron-withdrawing or electron-donating groups can influence the compound's ability to interfere with microbial growth.

Antitumor Activity Mechanisms (e.g., reversal of multidrug resistance, antiproliferative effects, specific enzyme inhibition)

The antitumor effects of this compound derivatives are a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the reversal of multidrug resistance (MDR) in cancer cells and direct antiproliferative actions. One of the key ways they combat MDR is by inhibiting the function of P-glycoprotein (P-gp), a transporter protein that pumps chemotherapy drugs out of cancer cells. By blocking P-gp, these quinoline derivatives can restore the effectiveness of conventional anticancer drugs.

Furthermore, certain derivatives have demonstrated potent antiproliferative effects by targeting specific enzymes crucial for cancer cell survival. For example, some compounds have been identified as inhibitors of Src kinase, an enzyme that is often overactive in various cancers and plays a role in cell growth, proliferation, and metastasis. The inhibition of this kinase disrupts signaling pathways essential for tumor progression.

The general structure of these compounds often features the quinoline core, which can intercalate into DNA, and a side chain that influences the compound's specific interactions and biological effects. The antiproliferative activity has been observed in various cancer cell lines, indicating a broad spectrum of potential applications.

Anti-inflammatory Pathway Modulation (e.g., NF-kappaB inhibition)

Quinoline derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is a hallmark of many inflammatory diseases.

Certain this compound analogues have been shown to suppress the activation of NF-κB. This inhibition prevents the production of pro-inflammatory mediators, thereby reducing the inflammatory response. The anti-inflammatory effects are linked to the specific chemical structure of the derivatives, which allows them to interfere with the cellular signaling cascades that lead to NF-κB activation.

Enzyme Inhibition Studies (e.g., dihydroorotate (B8406146) dehydrogenase, H+/K+-ATPase, anticholinesterase activity)

The therapeutic potential of this compound derivatives is further highlighted by their ability to inhibit various enzymes. One notable target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of DHODH can starve rapidly proliferating cells, such as cancer cells and activated lymphocytes, of the necessary building blocks for DNA and RNA synthesis.

Additionally, some derivatives have shown inhibitory activity against the H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for acidifying the stomach, and its inhibition is a therapeutic strategy for acid-reflux disorders. The quinoline structure can be tailored to interact with the active site of this enzyme.

Anticholinesterase activity has also been reported for certain quinoline-based compounds. By inhibiting acetylcholinesterase, these molecules can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a mechanism relevant to the symptomatic treatment of Alzheimer's disease.

Receptor Interaction and Modulation (e.g., NMDA receptor antagonism, nicotinic antagonism, G-protein-coupled receptor agonism, Toll-like receptor antagonism)

The diverse pharmacological profile of this compound derivatives extends to their interaction with various cellular receptors. Some of these compounds have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death, so their antagonism can be neuroprotective.

Nicotinic acetylcholine receptors (nAChRs) are another target. Certain quinoline derivatives can act as antagonists at these receptors, which could have implications for treating conditions involving cholinergic system dysfunction. Furthermore, interactions with G-protein-coupled receptors (GPCRs) have been observed, with some derivatives acting as agonists, thereby activating specific signaling pathways.

In the realm of immunology, some quinoline compounds have been found to be antagonists of Toll-like receptors (TLRs). TLRs play a crucial role in the innate immune system, and their dysregulation can lead to inflammatory and autoimmune disorders. By blocking TLR signaling, these derivatives can modulate the immune response.

Neuroprotective Effects

The neuroprotective properties of this compound derivatives are often linked to their ability to antagonize NMDA receptors, as mentioned previously. By preventing excessive calcium influx into neurons, which is a key event in excitotoxicity, these compounds can protect against neuronal damage in conditions such as stroke and neurodegenerative diseases.

The structural features of these molecules allow them to cross the blood-brain barrier and exert their effects within the central nervous system. The development of quinoline-based compounds with potent neuroprotective activity and minimal side effects is an active area of research.

Interactions with Biological Macromolecules (e.g., DNA, proteins)

At a fundamental level, the biological activities of many this compound derivatives stem from their interactions with essential macromolecules like DNA and proteins. The planar quinoline ring system is capable of intercalating between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Beyond DNA intercalation, these compounds also bind to various proteins, as evidenced by their enzyme and receptor inhibition profiles. The specific side chains and functional groups attached to the quinoline core determine the binding affinity and selectivity for different protein targets. These interactions are the foundation of the diverse pharmacological effects observed for this class of compounds.

Interactive Data Table: Summary of Biological Activities

ActivityMechanismKey Molecular Targets
Antimicrobial Disruption of microbial cellular processes-
Antitumor Reversal of multidrug resistance, antiproliferative effectsP-glycoprotein (P-gp), Src kinase
Anti-inflammatory Inhibition of pro-inflammatory pathwaysNF-κB
Enzyme Inhibition Competitive or non-competitive inhibitionDihydroorotate dehydrogenase (DHODH), H+/K+-ATPase, Acetylcholinesterase
Receptor Modulation Antagonism or agonism at receptor sitesNMDA receptors, Nicotinic acetylcholine receptors (nAChRs), G-protein-coupled receptors (GPCRs), Toll-like receptors (TLRs)
Neuroprotection Prevention of excitotoxicityNMDA receptors
Macromolecule Interaction Intercalation and bindingDNA, Various proteins

Future Directions and Translational Research Potential

Rational Design and Optimization of Novel Quinoline-Carbamate Structures

The principles of rational drug design are pivotal for enhancing the therapeutic profile of quinoline-carbamate derivatives. bohrium.com This approach involves iterative cycles of designing, synthesizing, and testing new molecular entities to improve their efficacy, selectivity, and pharmacokinetic properties. A key strategy is molecular hybridization, which combines the quinoline-carbamate scaffold with other pharmacophores to create novel hybrid molecules with enhanced or synergistic activities. heraldopenaccess.usmdpi.com

For instance, the carbamate (B1207046) moiety itself is a recognized pharmacophore, and its incorporation into the quinoline (B57606) skeleton is a deliberate design strategy. nih.govresearchgate.net Research has shown that the position of the carbamate group on the quinoline ring significantly influences the biological activity. nih.govtandfonline.com Specifically, derivatives with the carbamate at the 5-position have demonstrated potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govtandfonline.com Further optimization can be achieved by modifying the substituents on both the quinoline ring and the carbamate nitrogen. For example, introducing different alkyl or aryl groups can modulate lipophilicity and steric interactions, thereby influencing target binding and cellular permeability.

Exploration of New Biological Targets and Pathways

While much of the research on quinoline-carbamates has focused on their role as cholinesterase inhibitors, the versatility of the quinoline scaffold suggests a broader range of biological targets. nih.govtandfonline.combohrium.com The quinoline ring system is known to interact with a variety of biological macromolecules, and its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govsmolecule.comontosight.ai

Future research should systematically explore new biological targets for quinolin-5-ylcarbamic acid derivatives. This can be achieved through high-throughput screening against diverse target panels, including kinases, G-protein coupled receptors, and enzymes involved in metabolic and inflammatory pathways. The mechanism of action for some quinoline-carbamates involves the inhibition of enzymes and receptors, which in turn modulates various biochemical pathways. Identifying these novel targets will open up new therapeutic avenues for this class of compounds beyond neurodegenerative diseases. For example, some quinoline derivatives have been investigated for their activity against microbial pathogens and cancer cell lines. ignited.innih.gov

Development of Multi-Target Ligands

The complexity of many diseases, such as Alzheimer's and cancer, often involves multiple pathological pathways. bohrium.com This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.netbohrium.com The quinoline-carbamate scaffold is an ideal platform for developing such MTDLs. nih.govtandfonline.comresearchgate.net

By integrating the quinoline-carbamate core with other pharmacologically active moieties, it is possible to design hybrid compounds that address different aspects of a disease. For example, in the context of Alzheimer's disease, researchers have designed quinoline-carbamate hybrids that not only inhibit cholinesterases but also possess anti-inflammatory and neuroprotective properties. nih.govtandfonline.com One study reported a series of quinoline-O-carbamate derivatives that exhibited both cholinesterase inhibition and anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. nih.gov Another approach involves creating hybrids that target both cholinesterases and monoamine oxidases, another enzyme system implicated in neurodegeneration. nih.gov This multi-target strategy can lead to more effective disease-modifying therapies. researchgate.net

Application of Green Chemistry Principles in Quinoline-Carbamate Synthesis

The synthesis of quinoline derivatives has traditionally involved methods that may not be environmentally friendly. nih.gov As the pharmaceutical industry moves towards more sustainable practices, the application of green chemistry principles to the synthesis of quinoline-carbamates is crucial. nih.govrsc.org This involves the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions. rsc.org

Recent advancements have focused on developing one-pot synthesis methods and utilizing catalysts that are more environmentally benign. acs.orgacs.orgorganic-chemistry.org For example, methods for carbamate synthesis using carbon dioxide as a C1 source are being explored as a greener alternative to traditional methods. rsc.orgorganic-chemistry.org The development of efficient, atom-economical, and environmentally friendly synthetic routes will be essential for the large-scale and sustainable production of quinoline-carbamate-based drug candidates. organic-chemistry.org

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods is accelerating the pace of drug discovery. bohrium.comresearchgate.net For quinoline-carbamates, computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into their mechanism of action and guide the design of more potent and selective inhibitors. nih.govmdpi.com

Molecular modeling can help identify the key structural features required for optimal binding to a biological target. nih.gov For instance, docking studies can predict the binding mode of quinoline-carbamate derivatives within the active site of an enzyme, allowing for the rational design of modifications to improve affinity. acs.org QSAR models can correlate the structural properties of a series of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized analogs. mdpi.com These in silico approaches, when integrated with experimental validation, can significantly reduce the time and cost associated with the discovery and development of new quinoline-carbamate-based therapeutics. researchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for Quinolin-5-ylcarbamic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation of quinolin-5-amine with activated carbamate derivatives under inert conditions. Purity validation requires a combination of HPLC (≥95% purity threshold), mass spectrometry (for molecular weight confirmation), and 1H/13C NMR (to verify structural integrity and absence of side products). Researchers should cross-reference spectral data with literature benchmarks and report retention times in HPLC analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • FT-IR : To confirm carbamate C=O and N-H stretches (1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively).
  • NMR : 1H NMR for aromatic proton environments (quinoline ring δ 7.5–9.0 ppm) and carbamate NH signals (δ 5.5–6.5 ppm).
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ ion).
  • X-ray crystallography (if crystalline): To resolve stereochemical ambiguities. Always report solvent systems and calibration standards .

Q. What biological targets are associated with this compound in preclinical studies?

Methodological Answer: Current literature identifies kinase inhibition (e.g., tyrosine kinases) and enzyme modulation (e.g., carbonic anhydrases) as primary targets. Researchers should use target-specific assays (e.g., fluorescence polarization for kinase activity) with positive/negative controls. Cross-validate findings using siRNA knockdown or competitive inhibitors to confirm target specificity .

Q. How should solubility limitations be addressed in bioactivity assays?

Methodological Answer: For in vitro studies, use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. Pre-test solubility via dynamic light scattering (DLS) and confirm compound stability using LC-MS post-assay. For in vivo studies, consider prodrug strategies or nanoformulations to enhance bioavailability .

Q. What storage conditions preserve this compound stability?

Methodological Answer: Store desiccated at –20°C under argon to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Report degradation products and adjust storage protocols based on observed half-life .

Advanced Research Questions

Q. How to resolve discrepancies in reported IC50 values across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Perform meta-analysis using standardized protocols (e.g., CERES correction for cell viability biases). Compare free vs. total plasma concentrations in pharmacological studies and normalize data to reference inhibitors .

Q. What design principles apply to SAR studies of this compound derivatives?

Methodological Answer: Prioritize substituents at the quinoline C-3/C-7 positions for steric/electronic modulation. Use computational docking (e.g., AutoDock Vina) to predict binding poses, followed by synthesis of 10–15 analogs. Validate SAR trends with dose-response curves (3–4 log units) and report ΔΔG values for binding affinity changes .

Q. Which statistical models are optimal for dose-response analysis in pharmacological studies?

Methodological Answer: Use nonlinear regression (four-parameter logistic curve) to calculate EC50/IC50. Apply Akaike’s Information Criterion (AIC) to compare model fit. For clustered data (e.g., multiple observations per subject), employ mixed-effects models with random intercepts to account for intra-group variability .

Q. How to systematically investigate conflicting metabolic stability data?

Methodological Answer: Conduct interspecies comparisons (human vs. rodent liver microsomes) and enzyme kinetic studies (Km/Vmax). Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Cross-reference with in silico predictions (e.g., StarDrop’s P450 Module) and validate using LC-MS/MS metabolite profiling .

Q. What validation methods confirm target engagement specificity in mechanism-of-action studies?

Methodological Answer: Employ cellular thermal shift assays (CETSA) to verify direct target binding. Use CRISPR-Cas9 knockout models to assess phenotype rescue upon target deletion. For in vivo studies, combine pharmacodynamic biomarkers (e.g., phosphorylated substrates) with PET imaging for real-time target occupancy quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.